3-Cyclopropylaminomethyl-benzonitrile
Overview
Description
3-Cyclopropylaminomethyl-benzonitrile is a chemical compound with the molecular formula C11H12N2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
The molecular structure of 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using techniques such as X-ray crystallography and mass spectrometry . These techniques allow for the determination of the three-dimensional molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates formed during the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclopropylaminomethyl-benzonitrile can be analyzed using various techniques. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and many other types of reactivity .Safety And Hazards
Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like 3-Cyclopropylaminomethyl-benzonitrile, involve improving synthetic efficiencies, making processes more environmentally friendly, and developing new methodologies . The use of techniques such as 3D printing in pharmaceutical applications is also a promising future direction .
properties
IUPAC Name |
3-[(cyclopropylamino)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-2-1-3-10(6-9)8-13-11-4-5-11/h1-3,6,11,13H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXYDQXZRJJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588621 | |
Record name | 3-[(Cyclopropylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylaminomethyl-benzonitrile | |
CAS RN |
954580-85-9 | |
Record name | 3-[(Cyclopropylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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